

Application Note and Protocol for Testing Esomeprazole Strontium in Simulated Gastric Fluid

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Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

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Introduction

Esomeprazole is a proton pump inhibitor that functions by suppressing gastric acid secretion. [1] As the S-isomer of omeprazole, it is used to treat conditions such as dyspepsia, peptic ulcer disease, and gastroesophageal reflux disease (GERD). Due to its inherent instability and rapid degradation in acidic environments, esomeprazole is typically formulated in delayed-release capsules with an enteric coating to protect the active pharmaceutical ingredient (API) from the low pH of the stomach. [1] This application note provides a detailed protocol for testing the acid resistance of **esomeprazole strontium** enteric-coated pellets in simulated gastric fluid (SGF), a critical quality control step to ensure the efficacy of the dosage form. The methodology adheres to guidelines provided by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA). [2][3][4]

Principle of the Method

The protocol involves subjecting the **esomeprazole strontium** delayed-release capsules to dissolution in SGF (0.1 N HCl) for a period of two hours using a USP Apparatus II (paddle apparatus). [3][5] The enteric coating is designed to prevent the release of the drug in the acidic medium. Following the acid stage, the intact pellets are collected, and the amount of esomeprazole that may have been released or degraded is quantified. The FDA recommends that for acid-labile substances like esomeprazole, the amount of API should be measured from the pellets rather than the dissolution medium. [2][6] The quantification of esomeprazole is

performed using a validated High-Performance Liquid Chromatography (HPLC) method.[\[1\]](#)[\[7\]](#)
[\[8\]](#)[\[9\]](#)

Data Presentation

The following tables summarize the materials, equipment, and expected outcomes for the protocol.

Table 1: Materials and Reagents

Material/Reagent	Grade	Vendor/Source
Esomeprazole Strontium Capsules	Pharmaceutical Grade	Test Sample
Hydrochloric Acid (HCl), concentrated	ACS Reagent Grade	Standard Chemical Supplier
Sodium Chloride (NaCl)	ACS Reagent Grade	Standard Chemical Supplier
Purified Water	HPLC Grade	In-house or Commercial
Acetonitrile (ACN)	HPLC Grade	Standard Chemical Supplier
Monobasic Sodium Phosphate	ACS Reagent Grade	Standard Chemical Supplier
Dibasic Sodium Phosphate	ACS Reagent Grade	Standard Chemical Supplier
Phosphoric Acid	ACS Reagent Grade	Standard Chemical Supplier
Esomeprazole Reference Standard	USP Grade	USP

Table 2: Equipment and Apparatus

Equipment	Specification
Dissolution Apparatus	USP Apparatus II (Paddles)
HPLC System	Quaternary Pump, Autosampler, UV Detector
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm packing
pH Meter	Calibrated
Analytical Balance	0.01 mg readability
Volumetric Glassware	Class A
Syringe Filters	0.45 µm, Nylon

Table 3: Dissolution and HPLC Parameters

Parameter	Value
Dissolution Parameters	
Apparatus	USP Apparatus II (Paddle)
Dissolution Medium	Simulated Gastric Fluid (SGF, without pepsin) - 0.1 N HCl
Volume of Medium	300 mL[2][3][5]
Temperature	37 ± 0.5 °C
Paddle Speed	75 rpm[2]
Duration	120 minutes[2]
HPLC Parameters	
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 7.6) (35:65 v/v)
Flow Rate	1.0 mL/min[1]
Column Temperature	Ambient
Detection Wavelength	302 nm[1][7]
Injection Volume	20 µL[1]
Run Time	~10 minutes

Table 4: Expected Results

Test	Acceptance Criteria
Acid Resistance	Not more than 10% of the labeled amount of esomeprazole is dissolved/degraded in the acid stage.[3]

Experimental Protocols

Preparation of Simulated Gastric Fluid (SGF, without Pepsin)

Simulated Gastric Fluid without pepsin is a solution of hydrochloric acid and sodium chloride with a pH of approximately 1.2.[\[10\]](#)[\[11\]](#)

- Dissolve 2.0 g of Sodium Chloride in 500 mL of purified water.
- Add 7.0 mL of concentrated Hydrochloric Acid.
- Dilute with purified water to a final volume of 1000 mL.
- Verify the pH is approximately 1.2.

Preparation of HPLC Mobile Phase (Phosphate Buffer pH 7.6)

- Solution A: Dissolve 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate in 300 mL of water, and dilute with water to 1000 mL. Dilute 250 mL of this solution with water to 1000 mL.
- If necessary, adjust the pH to 7.6 with phosphoric acid.
- Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 35:65 (v/v).
- Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution Preparation

- Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of USP Esomeprazole Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the HPLC mobile phase.
- Working Standard Solution (20 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Dissolution Test (Acid Stage)

- Set up the USP Apparatus II with 300 mL of SGF in each vessel, maintained at 37 ± 0.5 °C.
[2][3]
- Place one **esomeprazole strontium** capsule in each vessel.
- Start the rotation of the paddles at 75 rpm.[2]
- After 120 minutes, stop the apparatus.

Sample Preparation for HPLC Analysis

- Carefully remove the intact pellets from each dissolution vessel, ensuring no loss of material.
- Transfer the collected pellets to a suitable volumetric flask (e.g., 100 mL for a 20 mg strength capsule).
- Add a diluent (e.g., a borate buffer at pH 11.0 as specified in some USP monographs) to about 70% of the flask volume.[3]
- Sonicate for approximately 20 minutes with intermittent shaking to completely dissolve the pellets and the esomeprazole.[3]
- Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
- Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

HPLC Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor).
- Inject the prepared sample solutions.
- Record the chromatograms and determine the peak area for esomeprazole.

Calculation

Calculate the percentage of esomeprazole released/degraded using the following formula:

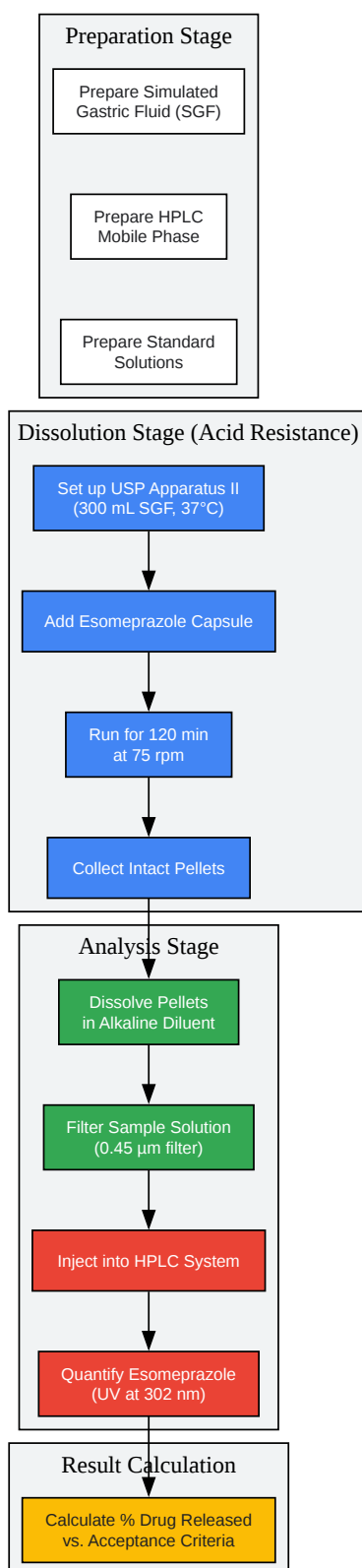
$$\% \text{ Released} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Conc_Standard} / \text{Label_Claim}) * (\text{Vol_Flask} / 1) * 100$$

Where:

- Area_Sample is the peak area of esomeprazole in the sample chromatogram.
- Area_Standard is the average peak area of esomeprazole in the standard chromatograms.
- Conc_Standard is the concentration of the working standard solution (in mg/mL).
- Label_Claim is the labeled amount of esomeprazole in the capsule (in mg).
- Vol_Flask is the volume of the volumetric flask used for sample preparation (in mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for testing **esomeprazole strontium** in simulated gastric fluid.



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Figure 1: Experimental workflow for acid resistance testing.

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- To cite this document: BenchChem. [Application Note and Protocol for Testing Esomeprazole Strontium in Simulated Gastric Fluid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257675#protocol-for-testing-esomeprazole-strontium-in-simulated-gastric-fluid>]

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